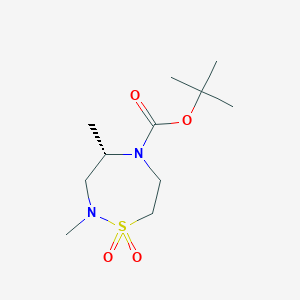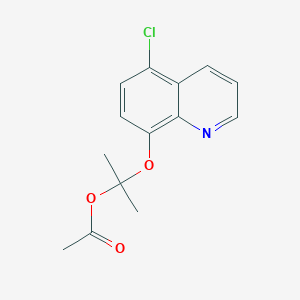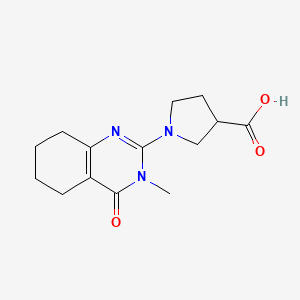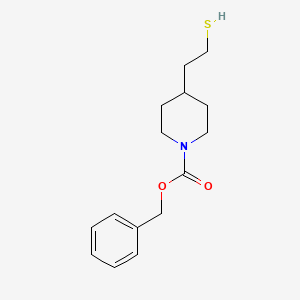
N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a fluorine atom and a pyrrolidine moiety, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The quinoline derivative can be alkylated with a suitable alkylating agent to introduce the pyrrolidine moiety.
Final Coupling: The final step involves coupling the quinoline derivative with 2-(pyrrolidin-1-yl)ethanamine under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure and possible biological activity.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of “N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atom might enhance binding affinity or selectivity, while the pyrrolidine moiety could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
6-Fluoroquinoline: A fluorinated derivative with enhanced properties.
2-(Pyrrolidin-1-yl)ethanamine: A simple amine with potential biological activity.
Uniqueness
“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” is unique due to the combination of the quinoline core, fluorine substitution, and pyrrolidine moiety. This unique structure may confer specific biological activities and properties not found in other similar compounds.
属性
分子式 |
C16H20FN3 |
|---|---|
分子量 |
273.35 g/mol |
IUPAC 名称 |
N-[(6-fluoroquinolin-2-yl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C16H20FN3/c17-14-4-6-16-13(11-14)3-5-15(19-16)12-18-7-10-20-8-1-2-9-20/h3-6,11,18H,1-2,7-10,12H2 |
InChI 键 |
POZDJNYLPZBQSU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNCC2=NC3=C(C=C2)C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)


